N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a 1,2,4-triazole ring, a sulfanylidene group, and a diethylsulfamoyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 1,2,4-triazole ring, the bromophenyl group, and the diethylsulfamoyl group are all likely to contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the bromine atom could make the compound relatively heavy and possibly reactive .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed efficient methodologies for synthesizing compounds with 1,2,4-triazole cores, such as the one mentioned, utilizing catalyst- and solvent-free conditions under microwave assistance. These methods enhance the regioselectivity and yield of such compounds, making them more accessible for further study and application (Moreno-Fuquen et al., 2019). Additionally, the synthesis of closely related derivatives that crystallize as ethanol monosolvates has been documented, showcasing the structural versatility and potential for forming centrosymmetric aggregates through hydrogen bonding (Chinthal et al., 2020).
Antimicrobial Applications
Novel Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives demonstrated significant biological activity, highlighting the therapeutic potential of compounds within this chemical class (Mange et al., 2013).
Carbonic Anhydrase Inhibition
The inhibitory activity of aromatic sulfonamides, including derivatives of the mentioned chemical structure, against various carbonic anhydrase isoenzymes has been investigated. These studies reveal the potential of such compounds in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).
Material Science Applications
In materials science, sulfonamide-derived ligands and their metal complexes have been synthesized and characterized, exploring their potential applications in catalysis and as functional materials. These compounds exhibit interesting antibacterial and antifungal properties, which could be leveraged in developing antimicrobial coatings or materials (Chohan & Shad, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O3S2/c1-3-25(4-2)31(28,29)17-11-5-14(6-12-17)19(27)22-13-18-23-24-20(30)26(18)16-9-7-15(21)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGQTKAYYQXQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.